molecular formula C19H17NO3 B2733507 2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid CAS No. 895966-42-4

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid

Cat. No. B2733507
CAS RN: 895966-42-4
M. Wt: 307.349
InChI Key: PXZWNCZJTRGNPW-UHFFFAOYSA-N
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Description

The compound is a derivative of methoxyphenylacetic acid . Methoxyphenylacetic acid is a type of phenolic compound, which are made of one or more hydroxyl groups directly attached to one or more aromatic rings .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold the atoms together. The compound “2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid” likely has a complex structure due to the presence of multiple functional groups .


Chemical Reactions Analysis

The chemical reactions of a compound are determined by its molecular structure and the conditions under which it is subjected. Phenolic compounds, for example, have characteristic chemical properties such as antioxidant properties, acidity, metal complexation, hydrogen bonding, ester formation, glycosylation, ether formation, and oxidation .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include its melting point, boiling point, density, solubility, and more. For example, (2-Methoxyphenyl)acetic acid has a melting point range of 120-125 °C .

Scientific Research Applications

Synthesis and Structural Analysis

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid and its derivatives are crucial in the synthesis of a broad range of compounds. For example, the structural analysis of related compounds, like (3-Methoxyphenyl)acetic acid, has provided insights into their crystalline state and hydrogen bonding, serving as a foundation for synthesizing tetrahydroisoquinoline compounds (Choudhury & Row, 2002). Similarly, the synthesis of Cd(II) complexes from carboxyl-functionalized 2-phenylquinoline derivatives, including those with methoxy groups, highlights the compound's role in forming complexes with potential fluorescent and antibacterial applications (Lei et al., 2014).

Photolabile Protecting Groups

The development of photolabile protecting groups based on hydroxyquinoline derivatives, for example, Brominated hydroxyquinoline, showcases the utility of quinoline derivatives in biological applications. These compounds exhibit greater efficiency in photolysis, indicating potential for in vivo applications due to their increased solubility and lower fluorescence (Fedoryak & Dore, 2002).

Fluorescent Labeling and Analysis

6-Methoxy-4-quinolone, an oxidation product derived from similar compounds, exemplifies the use of quinoline derivatives in biomedical analysis due to its strong fluorescence and stability in various pH ranges. This characteristic makes it an excellent candidate for fluorescent labeling reagents (Hirano et al., 2004).

Catalytic Reductions

Ruthenium-catalyzed reductions of nitroarenes and azaaromatic compounds, including quinoline derivatives, using formic acid, demonstrate the compound's role in synthesizing aminoarenes and hydrogenated heterocyclic compounds. This method offers a high-yield and selective approach to obtaining valuable intermediates for further chemical synthesis (Watanabe et al., 1984).

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. For example, 4-Methoxyphenol is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-(2-methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17NO3/c1-11-8-9-13-15(19(21)22)10-16(20-18(13)12(11)2)14-6-4-5-7-17(14)23-3/h4-10H,1-3H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXZWNCZJTRGNPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=CC(=N2)C3=CC=CC=C3OC)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-Methoxyphenyl)-7,8-dimethylquinoline-4-carboxylic acid

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